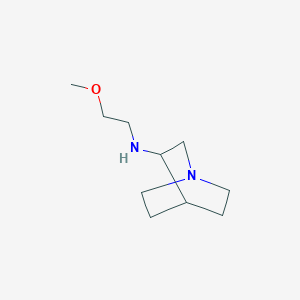![molecular formula C20H20N4O2 B6136844 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136844.png)
2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane, also known as DPTO, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is not fully understood. However, it has been suggested that 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane may work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has also been shown to inhibit the activity of inflammatory enzymes, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has also been shown to have anti-inflammatory properties, which may be useful in studying the mechanisms of inflammation. However, one limitation of using 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane in lab experiments is its potential toxicity, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for the study of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane. One future direction is to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another future direction is to study its potential use as an anti-cancer agent. Further studies are also needed to understand the mechanism of action of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane and its potential toxicity.
Conclusion:
In conclusion, 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has shown promising results in various studies. Further studies are needed to fully understand the mechanism of action of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane involves the reaction of diphenylmethyl azide and ethyl isocyanoacetate in the presence of a catalyst. The reaction leads to the formation of 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane as a white solid. This method of synthesis has been reported in various studies and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, anti-inflammatory properties, and its ability to inhibit bacterial growth. 2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(1-benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(24-13-7-8-14-26-24)18-15-23(22-21-18)19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,15,19H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGHHTWIAFVTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzhydryltriazol-4-yl)-(oxazinan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B6136766.png)

![5-chloro-4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6136772.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6136776.png)
![ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B6136786.png)
![3-allyl-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136791.png)
![7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime](/img/structure/B6136803.png)
![2-(5-bromo-2-furyl)-5-{[2-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6136813.png)
![5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6136832.png)
![methyl {6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6136840.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6136852.png)
![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)